3-Bromo-5-fluoro-2-nitrobenzoic acid
Overview
Description
3-Bromo-5-fluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring
Mechanism of Action
Target of Action
Benzoic acid derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and can interact with a variety of biological targets .
Mode of Action
Nitrobenzoic acid derivatives are known to undergo reduction reactions in biological systems, which can lead to the formation of reactive intermediates . These intermediates can then interact with cellular targets, potentially leading to various biological effects.
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical reactions, including those involving enzymes and receptors
Pharmacokinetics
As a benzoic acid derivative, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . The bioavailability of this compound would depend on these factors, as well as its physicochemical properties, such as solubility and stability.
Result of Action
Nitrobenzoic acid derivatives can form reactive intermediates that may interact with cellular components, potentially leading to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-fluoro-2-nitrobenzoic acid . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and reactivity. Additionally, the biological environment, including the presence of enzymes and other biomolecules, can influence the compound’s interactions and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-fluoro-5-nitrobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position if there are substituents that can be oxidized.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoic Acids: Substitution reactions can produce a variety of substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-fluoro-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-3-nitrobenzoic acid
- 3-Bromo-4-fluoro-2-nitrobenzoic acid
- 3-Bromo-5-chloro-2-nitrobenzoic acid
Uniqueness
3-Bromo-5-fluoro-2-nitrobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-5-2-3(9)1-4(7(11)12)6(5)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQLAPZDEQXCLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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